molecular formula C12H16N2 B12687468 N-(1-Methyl-4-piperidylidene)aniline CAS No. 36796-46-0

N-(1-Methyl-4-piperidylidene)aniline

Cat. No.: B12687468
CAS No.: 36796-46-0
M. Wt: 188.27 g/mol
InChI Key: KLBWPFBQXLDVGG-UHFFFAOYSA-N
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Description

N-(1-Methyl-4-piperidylidene)aniline is an organic compound with the molecular formula C12H16N2 It is a derivative of aniline and piperidine, characterized by the presence of a piperidylidene group attached to the nitrogen atom of aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Methyl-4-piperidylidene)aniline can be synthesized through the condensation reaction between 1-methylpiperidin-4-one and aniline. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-4-piperidylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring of aniline can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: N-(1-Methyl-4-piperidyl)aniline.

    Substitution: Nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

N-(1-Methyl-4-piperidylidene)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Methyl-4-piperidylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,5-Trimethyl-4-piperidylidene)aniline
  • N-(1-Methylpiperidin-4-ylidene)benzenamine

Uniqueness

N-(1-Methyl-4-piperidylidene)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

36796-46-0

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-methyl-N-phenylpiperidin-4-imine

InChI

InChI=1S/C12H16N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

KLBWPFBQXLDVGG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NC2=CC=CC=C2)CC1

Origin of Product

United States

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